

Ultrasound-assisted extraction of Tinospinoside C from plant material

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Compound of Interest

Compound Name: *Tinospinoside C*

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Application Note: Ultrasound-Assisted Extraction of Tinospinoside C

Abstract

This application note provides a detailed protocol for the extraction of **Tinospinoside C**, a bioactive diterpenoid glycoside, from plant material, primarily from the genus *Tinospora*.^[1] Ultrasound-Assisted Extraction (UAE) is presented as a green and efficient alternative to conventional methods, offering reduced extraction times, lower solvent consumption, and higher yields while preserving the integrity of thermolabile compounds.^{[2][3][4]} The protocol covers plant material preparation, the UAE process, and subsequent quantification of **Tinospinoside C** using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Introduction

Tinospora cordifolia, also known as Guduchi or Giloy, is a medicinal plant extensively used in traditional Ayurvedic medicine for treating a wide range of ailments, including fever, diabetes, and skin diseases.^{[5][6][7]} Its therapeutic properties are attributed to a rich profile of chemical constituents, including alkaloids, diterpenoid lactones, glycosides, and steroids.^{[5][6][8]}

Tinospinoside C is a notable diterpenoid isolated from the *Tinospora* genus, which has been studied for its potential anti-inflammatory and immunomodulatory effects.^[1]

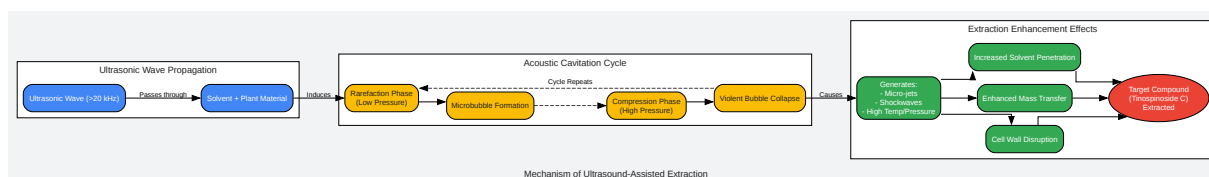
Traditional methods for extracting bioactive compounds from plants often involve long processing times and high energy consumption.[2] Ultrasound-Assisted Extraction (UAE) has emerged as a powerful and eco-friendly technology that significantly enhances extraction efficiency.[2][3] The technique utilizes high-frequency sound waves to induce acoustic cavitation, a process that accelerates the release of target compounds from the plant matrix.[9][10]

Principle of Ultrasound-Assisted Extraction (UAE)

The core mechanism of UAE is acoustic cavitation. When ultrasonic waves (typically 20-100 kHz) pass through a liquid solvent, they create cycles of compression and rarefaction.[3][10] During the rarefaction phase, the negative pressure pulls liquid molecules apart, forming microscopic bubbles or cavities.[10] These bubbles grow over several cycles and then violently collapse during the compression phase.[10] This collapse generates localized "hot spots" with extreme temperatures (up to 5000 K) and pressures (up to 1000 atm), along with high-speed microjets and shockwaves.[4][10]

These phenomena combine to produce several effects that enhance extraction:

- **Cell Wall Disruption:** The mechanical shockwaves and microjets rupture the plant cell walls, facilitating the release of intracellular contents.[2][3]
- **Enhanced Mass Transfer:** The turbulence created by cavitation increases the diffusion of the solvent into the plant matrix and the transfer of the target compound from the solid to the liquid phase.[4]
- **Increased Solvent Penetration:** Ultrasound improves the penetration of the solvent into the plant material through pores and channels.[2]



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Caption: The mechanism of Ultrasound-Assisted Extraction (UAE).

Experimental Protocol

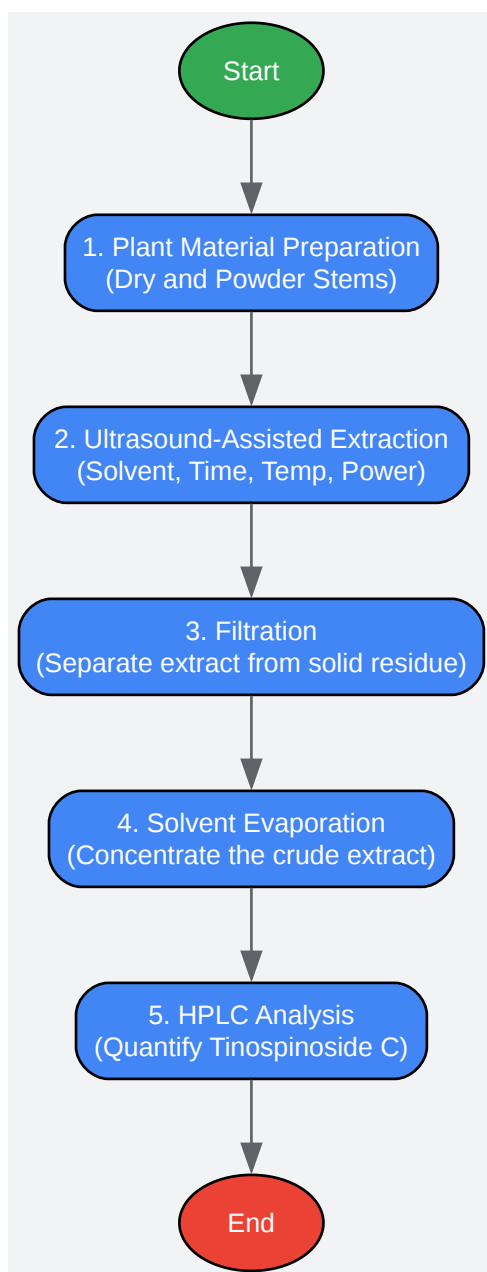
This protocol outlines a general procedure for the extraction and quantification of **Tinosposide C**. Researchers should perform optimization studies to determine the ideal parameters for their specific plant material and equipment.[2]

Materials and Equipment

- Plant Material: Dried and powdered stems of *Tinospora cordifolia*.
- Solvents: HPLC grade ethanol, methanol, acetonitrile, and purified water.
- Reagents: **Tinosposide C** reference standard.
- Equipment:
 - Grinder or mill
 - Ultrasonic bath or probe system
 - Laboratory glassware (beakers, flasks)

- Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector
- Analytical balance
- Vortex mixer and sonicator for sample preparation

Workflow Overview



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Caption: General workflow for **Tinospinoside C** extraction and analysis.

Detailed Procedure

Step 1: Plant Material Preparation

- Obtain fresh stems of *Tinospora cordifolia*.
- Wash the stems thoroughly with water to remove any dirt and debris.
- Dry the material in a hot air oven at 40-50°C until a constant weight is achieved.
- Grind the dried stems into a fine powder (e.g., 40-60 mesh size) using a laboratory mill.
- Store the powder in an airtight container in a cool, dark place until extraction.

Step 2: Ultrasound-Assisted Extraction (UAE)

- Weigh 5.0 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
- Add the extraction solvent based on the desired solid-to-liquid ratio (e.g., for a 1:20 ratio, add 100 mL of solvent).
- Place the flask in the ultrasonic bath or insert the ultrasonic probe into the slurry. Ensure the water level in the bath is adequate or the probe is sufficiently immersed.
- Perform the extraction according to the optimized parameters. A set of recommended starting parameters based on literature for similar compounds is provided in Table 1.[\[11\]](#)[\[12\]](#)
[\[13\]](#)
- Maintain the temperature using the ultrasonic device's temperature controller or an external water bath.

Step 3: Post-Extraction Processing

- After extraction, remove the flask and allow it to cool to room temperature.

- Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel to separate the extract from the solid plant residue.
- Wash the residue with a small volume of fresh solvent to ensure maximum recovery of the extract.
- Combine the filtrates and concentrate the solvent using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.
- Dry the crude extract completely and store it at 4°C for subsequent analysis.

Step 4: Quantification by HPLC

- **Standard Preparation:** Prepare a stock solution of **Tinospinoside C** reference standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution.
- **Sample Preparation:** Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
- **Chromatographic Analysis:** Inject the prepared standards and sample solution into the HPLC system. A model set of HPLC parameters is provided in Table 2.
- **Quantification:** Construct a calibration curve by plotting the peak area against the concentration of the **Tinospinoside C** standards. Determine the concentration of **Tinospinoside C** in the sample by interpolating its peak area from the calibration curve.

Data and Parameters

The following tables provide recommended starting parameters for the extraction and quantification processes. These should be optimized for specific laboratory conditions.

Table 1: Recommended UAE Parameters for Optimization

Parameter	Range	Unit	Rationale / Reference
Solvent	Ethanol or Methanol	-	Ethanol is a green solvent; aqueous solutions are effective for extracting glycosides.[12][14]
Solvent Concentration	50 - 80	% (v/v in water)	Optimizes polarity for target compound solubility.[14][15]
Solid-to-Liquid Ratio	1:15 - 1:30	g/mL	Ensures sufficient solvent for complete extraction without excessive dilution.[12][13]
Ultrasonic Power/Amplitude	200 - 400	W	Higher power increases cavitation but may degrade compounds if excessive.[16][17]
Extraction Temperature	40 - 60	°C	Increases solubility and diffusion; temperatures >60°C may degrade Tinospinoside C.[14][18]

| Extraction Time | 20 - 45 | min | Balances extraction yield with potential for compound degradation over longer periods.[11][12] |

Table 2: Model HPLC Parameters for Quantification of **Tinospinoside C**

Parameter	Specification
Instrument	HPLC System with UV/DAD Detector
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[19][20]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Elution Mode	Gradient
Flow Rate	1.0 mL/min[14]
Injection Volume	20 µL[14]
Column Temperature	30 °C

| Detection Wavelength | 220 nm (or as determined by UV scan of standard) |

Conclusion

Ultrasound-Assisted Extraction is a highly effective, rapid, and sustainable method for isolating **Tinospinoside C** from *Tinospora* species.[3][4] This application note provides a comprehensive and robust protocol that can be readily adapted by researchers. The successful implementation of this method can significantly streamline the discovery and development of novel therapeutics derived from natural products.

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